3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Description
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring:
- A 1-methyl group at the pyrazole 1-position.
- A carboxylic acid substituent at the 4-position.
- A 3-[(1,3-dioxoisoindolin-2-yl)methyl] group at the 3-position, comprising a methylene bridge linked to a phthalimide-like isoindole moiety (Figure 1).
This structure combines aromatic, hydrogen-bonding (carboxylic acid), and hydrophobic (isoindole) functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis likely involves coupling reactions between pyrazole precursors and isoindole derivatives, as seen in related compounds (e.g., triazole-pyrazole hybrids in ).
Properties
IUPAC Name |
3-[(1,3-dioxoisoindol-2-yl)methyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-16-6-10(14(20)21)11(15-16)7-17-12(18)8-4-2-3-5-9(8)13(17)19/h2-6H,7H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSSCQWZROKDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole and isoindole, which has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of 272.26 g/mol. Its structure features a pyrazole ring connected to an isoindoline moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂O₄ |
| Molecular Weight | 272.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | [insert CAS number] |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research has shown that derivatives containing the isoindoline structure exhibit inhibitory effects on enzymes such as heparanase and other glycosidases. The compound's interaction with these enzymes may disrupt critical biological pathways involved in cell proliferation and angiogenesis.
Enzyme Inhibition
Studies have reported that isoindole derivatives can inhibit endo-beta-glucuronidase heparanase , which plays a significant role in cancer progression and metastasis. For instance, certain derivatives demonstrated IC50 values ranging from 200 to 500 nM against heparanase, indicating potent inhibitory activity .
Biological Activities
The compound has been studied for several biological activities:
1. Anticancer Activity
- Mechanism : The inhibition of heparanase leads to reduced tumor growth and metastasis.
- Case Study : A derivative was shown to significantly inhibit the migration of cancer cells in vitro.
2. Antimicrobial Activity
- Research Findings : Some studies have indicated that pyrazole derivatives exhibit antifungal properties against various phytopathogenic fungi. In particular, compounds with similar structures demonstrated higher antifungal activity than standard treatments .
3. Anti-inflammatory Effects
- Evidence : Compounds related to this structure have been noted for their anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .
Comparative Studies
A comparative analysis with other isoindole derivatives reveals that while many share structural similarities, the presence of specific functional groups in This compound enhances its bioactivity significantly.
| Compound Name | Activity Type | IC50 (nM) |
|---|---|---|
| 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | Heparanase Inhibitor | 200–500 |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Antifungal | Varies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Pyrazole 3-Position
Isoindole vs. Difluoromethyl Groups
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (): The electron-withdrawing difluoromethyl group enhances acidity (pKa ~1–2) compared to the isoindole substituent. This increases solubility in polar solvents and may improve bioavailability.
Isoindole vs. Amino/Alkyl Groups
- 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid (): The 3-amino group enables hydrogen bonding and metal coordination, contrasting with the inert isoindole group. The allyl substituent at the 1-position adds conformational flexibility.
- 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid (): The bulky isopropyl group at the 1-position reduces steric accessibility compared to the methyl group in the target compound.
Substituent Variations at the Pyrazole 1-Position
- 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS 78703-53-4; ): Dual methyl groups at the 1- and 3-positions simplify synthesis but limit steric and electronic diversity.
- 1-Cyclopentyl-5-propyl-1H-pyrazole-4-carboxylate (): The cyclopentyl group at the 1-position increases lipophilicity, while the ester (vs. carboxylic acid) improves cell membrane permeability.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Pyrazole Derivatives
Q & A
Q. What are the recommended synthetic routes for 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction efficiency be optimized?
The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal), followed by hydrolysis to yield the carboxylic acid moiety . Optimization involves:
- Temperature control : Elevated temperatures (80–100°C) improve cyclization efficiency.
- Catalyst selection : Potassium carbonate (K₂CO₃) or triethylamine (TEA) enhances nucleophilic substitution in intermediate steps .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity (>95%) .
Q. How should researchers characterize the structural and electronic properties of this compound?
A multi-technique approach is critical:
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks, as decomposition may release nitrogen oxides (NOₓ) .
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) or reaction path searching improve the synthesis design of this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., transition state analysis) and information science to predict optimal reaction pathways . For example:
- Reaction path search algorithms : Identify low-energy intermediates and bypass kinetic traps .
- Machine learning : Analyze historical reaction data to prioritize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd/C) for higher yields .
- Feedback loops : Experimental data refine computational models, reducing trial-and-error iterations by ~40% .
Q. How can researchers resolve discrepancies between experimental and theoretical spectral data for this compound?
- Higher-level DFT : Use larger basis sets (e.g., 6-311++G**) to improve accuracy in predicting NMR chemical shifts .
- Solvent effects : Include polarizable continuum models (PCM) in simulations to account for solvent-induced shifts in UV-Vis spectra .
- Cross-validation : Combine XRD (for bond lengths) and IR/Raman (for vibrational modes) to validate DFT-predicted geometries .
Q. What strategies are effective in modifying the core structure to enhance biological activity or solubility?
Q. What methodologies address solubility challenges in biological assays involving this compound?
- Derivatization : Convert the carboxylic acid to esters (e.g., methyl or ethyl esters) for improved lipophilicity in cell membrane penetration studies .
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
